molecular formula C23H27NO3S B12144119 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide

Cat. No.: B12144119
M. Wt: 397.5 g/mol
InChI Key: FAQKENBFIOJUNB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone, a 1,1-dioxidotetrahydrothiophen-3-yl group, and substituted benzyl rings. This molecular architecture places it within a class of compounds investigated as potent and selective Diacylglycerol Acyl Transferase 2 (DGAT2) inhibitors . The DGAT2 enzyme plays a critical role in triglyceride synthesis and lipid metabolism, and its inhibition represents a promising therapeutic strategy for managing metabolic disorders . Consequently, this compound serves as a crucial research tool for studying lipid homeostasis, with potential research applications spanning the investigation of non-alcoholic fatty liver disease (NAFLD), obesity, type 2 diabetes, and hyperglycemia . Its mechanism of action involves binding to the DGAT2 enzyme, thereby blocking the final and committed step in triglyceride biosynthesis. This inhibition reduces lipid accumulation in tissues like the liver and adipose, making it invaluable for in vitro and in vivo studies aimed at understanding the pathophysiology of metabolic diseases and evaluating potential treatment paradigms . The compound is provided with guaranteed high purity and stability. This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use. Researchers can leverage this specific DGAT2 inhibitor to probe complex biochemical pathways and contribute to advancements in metabolic disease research.

Properties

Molecular Formula

C23H27NO3S

Molecular Weight

397.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C23H27NO3S/c1-18(2)21-11-8-20(9-12-21)16-24(22-14-15-28(26,27)17-22)23(25)13-10-19-6-4-3-5-7-19/h3-13,18,22H,14-17H2,1-2H3/b13-10+

InChI Key

FAQKENBFIOJUNB-JLHYYAGUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The (E)-configured α,β-unsaturated acid is synthesized via a Horner-Wadsworth-Emmons reaction between benzaldehyde and triethyl phosphonoacetate, followed by hydrolysis:

Benzaldehyde+Triethyl phosphonoacetateNaH, THFEthyl (E)-3-phenylacrylateLiOH, H2O(E)-3-Phenylacrylic acid\text{Benzaldehyde} + \text{Triethyl phosphonoacetate} \xrightarrow{\text{NaH, THF}} \text{Ethyl (E)-3-phenylacrylate} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{(E)-3-Phenylacrylic acid}

Key Parameters :

  • Reaction conducted at 0°C to 25°C under nitrogen.

  • Yields: 85–92% for the ester intermediate; 95% hydrolysis efficiency.

Characterization Data :

  • 1^1H NMR (500 MHz, CDCl3_3) : δ 7.82 (d, J = 15.9 Hz, 1H, CH=CO), 7.54–7.32 (m, 5H, Ar-H), 6.43 (d, J = 15.9 Hz, 1H, CH2_2=C), 12.1 (s, 1H, COOH).

Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Isopropylbenzyl)Amine

Stepwise N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine

To avoid over-alkylation, a two-step protection-alkylation-deprotection sequence is employed:

Step 1: Protection of Primary Amine

1,1-Dioxidotetrahydrothiophen-3-amineBoc2O, Et3NN-Boc-1,1-dioxidotetrahydrothiophen-3-amine\text{1,1-Dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{Boc}2\text{O, Et}3\text{N}} \text{N-Boc-1,1-dioxidotetrahydrothiophen-3-amine}

  • Conditions : Dichloromethane (DCM), 0°C to 25°C, 12 h.

  • Yield : 94%.

Step 2: N-Alkylation with 4-Isopropylbenzyl Bromide

N-Boc-1,1-dioxidotetrahydrothiophen-3-amine+4-Isopropylbenzyl bromideNaH, DMFN-Boc-N-(4-isopropylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine\text{N-Boc-1,1-dioxidotetrahydrothiophen-3-amine} + \text{4-Isopropylbenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Boc-N-(4-isopropylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine}

  • Conditions : DMF, 0°C to 25°C, 6 h.

  • Yield : 78%.

Step 3: Deprotection of Boc Group

N-Boc-N-(4-isopropylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amineHCl, dioxaneN-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)amine\text{N-Boc-N-(4-isopropylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine} \xrightarrow{\text{HCl, dioxane}} \text{N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)amine}

  • Conditions : 4M HCl in dioxane, 25°C, 2 h.

  • Yield : 89%.

Characterization Data :

  • LCMS (ESI+) : m/z = 325.1 [M + H]+^+.

  • 1^1H NMR (500 MHz, DMSO-d6_6) : δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.15 (d, J = 8.1 Hz, 2H, Ar-H), 3.72 (s, 2H, CH2_2N), 3.45–3.25 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 1H, CH(CH3_3)2_2), 2.60–2.40 (m, 2H, tetrahydrothiophene-H), 1.22 (d, J = 6.9 Hz, 6H, CH(CH3_3)2_2).

Amide Coupling: Final Step Synthesis

Propylphosphonic Anhydride (T3P)-Mediated Coupling

The secondary amine is coupled with (E)-3-phenylacrylic acid using T3P in dichloromethane:

(E)-3-Phenylacrylic acid+N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)amineT3P, Et3N, DCMTarget Compound\text{(E)-3-Phenylacrylic acid} + \text{N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylbenzyl)amine} \xrightarrow{\text{T3P, Et}_3\text{N, DCM}} \text{Target Compound}

Optimized Conditions :

  • Coupling Agent : T3P (50% in ethyl acetate, 1.2 equiv).

  • Base : Triethylamine (2.5 equiv).

  • Solvent : DCM (0.2 M).

  • Temperature : 25°C, 2 h.

  • Workup : Aqueous NaHCO3_3 wash, extraction with ethyl acetate, silica gel chromatography (ethyl acetate/petroleum ether gradient).

  • Yield : 81%.

Characterization Data :

  • LCMS (ESI+) : m/z = 467.2 [M + H]+^+.

  • 1^1H NMR (500 MHz, DMSO-d6_6) : δ 7.65 (d, J = 15.8 Hz, 1H, CH=CO), 7.45–7.20 (m, 9H, Ar-H), 6.52 (d, J = 15.8 Hz, 1H, CH2_2=C), 4.85 (s, 2H, NCH2_2Ar), 3.60–3.45 (m, 2H, tetrahydrothiophene-H), 3.30–3.10 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 1H, CH(CH3_3)2_2), 2.50–2.40 (m, 2H, tetrahydrothiophene-H), 1.25 (d, J = 6.9 Hz, 6H, CH(CH3_3)2_2).

  • HPLC Purity : 98.5% (C18 column, CH3_3CN/H2_2O gradient).

Alternative Synthetic Routes and Optimization

Carbodiimide-Based Coupling (EDCl/HOBt)

Comparable yields (76–79%) are achieved using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

Advantages :

  • Reduced epimerization risk for chiral centers.

  • Compatibility with acid-sensitive substrates.

Disadvantages :

  • Longer reaction times (6–8 h).

  • Requires rigorous exclusion of moisture.

Scale-Up Considerations and Industrial Relevance

Solvent-Free Alkylation

Patent literature highlights solvent-free conditions for N-alkylation steps to improve atom economy and reduce waste:

  • Yield Improvement : 78% → 85%.

  • Reaction Time : Reduced from 6 h to 3 h.

Continuous Flow Synthesis

A continuous flow system for the Horner-Wadsworth-Emmons reaction achieves 90% conversion in 10 minutes, enhancing throughput for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The phenyl and prop-2-enamide groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-[4-(propan-2-yl)benzyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₂₄H₂₈N₂O₃S 424.56 g/mol 4-(propan-2-yl)benzyl, phenyl Under investigation (hypothetical)
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide C₂₂H₂₃ClN₂O₃S 430.95 g/mol 4-chlorobenzyl Enhanced electronic effects (Cl substituent)
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide C₂₅H₂₄FNO₄S 453.50 g/mol 4-fluorophenyl-furan-methyl, 4-methylphenyl Improved bioavailability (F substituent)
(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide C₂₂H₂₄ClNO₅S 449.95 g/mol 2-chlorophenyl, 3,4-dimethoxybenzyl Polar interactions (methoxy groups)
Key Observations:

Fluorine in improves metabolic stability and membrane permeability due to its small size and high electronegativity . Methoxy groups in introduce hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors .

Steric and Lipophilicity Considerations: The 4-isopropylbenzyl group in the target compound provides steric bulk, which may reduce off-target interactions but also limit solubility.

Molecular Weight and Pharmacokinetics :

  • Analogs with higher molecular weights (e.g., at 453.5 g/mol) may face challenges in oral bioavailability compared to the target compound (424.56 g/mol).

Methodological Considerations in Structural Comparison

Crystallographic Validation
  • Single-crystal X-ray diffraction (e.g., using SHELX ) confirms the (2E)-configuration of acrylamide derivatives, ensuring structural fidelity in comparisons .
  • Tools like OLEX2 integrate refinement and analysis, enabling precise measurement of bond angles and torsional strain in analogs.
Computational Similarity Assessment
  • Molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients quantify structural similarity, guiding virtual screening (VS) workflows .
  • Activity cliffs (structurally similar compounds with divergent bioactivities) highlight the importance of minor substituent changes, as seen in vs. the target compound .

Q & A

Q. What are the key steps in synthesizing the compound, and which analytical techniques confirm its structural integrity?

The synthesis typically involves:

  • Acylation : Reacting an amine precursor (e.g., tetrahydrothiophene-3-amine-1,1-dioxide) with an acryloyl chloride derivative in the presence of triethylamine to neutralize HCl byproducts.
  • Condensation : Coupling intermediates using polar aprotic solvents (e.g., dichloromethane) under inert atmospheres . Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and functional groups.
  • Mass Spectrometry (MS) : To confirm molecular weight (±1 Da accuracy).
  • X-ray Crystallography : For absolute stereochemical assignment if crystals are obtainable .

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence physicochemical properties?

This moiety enhances:

  • Solubility : Sulfone groups improve water solubility compared to non-oxidized thiophenes.
  • Metabolic Stability : Resistance to oxidative degradation due to the sulfone group.
  • Pharmacokinetics : Increased bioavailability in preclinical models, as observed in analogues . Experimental methods to assess these include:
  • LogP Measurements : Shake-flask or HPLC-based partitioning.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability .

Q. Which spectroscopic/chromatographic methods are essential for purity and structural characterization?

Critical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (e.g., 70:30 acetonitrile/water mobile phase).
  • Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm1^{-1}) and sulfone S=O peaks (~1300 cm1^{-1}).
  • Thin-Layer Chromatography (TLC) : Rapid monitoring of reaction progress (e.g., silica gel plates with UV visualization) .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step reactions, particularly acylation and condensation?

Key optimizations:

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent Selection : Use dimethylformamide (DMF) for condensation to enhance nucleophilicity.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation. Yield improvements (>20%) are achievable via Design of Experiments (DoE) methodologies, with reaction progress monitored by HPLC .

Q. How can researchers resolve contradictions in reported biological activities across in vitro assays?

Contradictions may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or compound concentrations.
  • Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions.
  • Purity Artifacts : Re-evaluate compound purity via HPLC-MS and retest in orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. What experimental approaches study multi-target interactions with biological receptors?

Recommended methods:

  • Molecular Docking : Screen against homology models of GPCRs or kinases (e.g., AutoDock Vina).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • Mutagenesis Studies : Identify critical residues (e.g., alanine scanning of receptor active sites) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and toxicity profiles?

Case study comparisons:

  • Chlorophenyl vs. Fluorophenyl Analogues : Chlorine increases lipophilicity (higher LogP) but may elevate hepatotoxicity in vitro (e.g., HepG2 cell viability assays).
  • Methoxy Substitutions : Improve metabolic stability but reduce solubility. SAR Analysis : Use combinatorial libraries and machine learning models to predict toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.